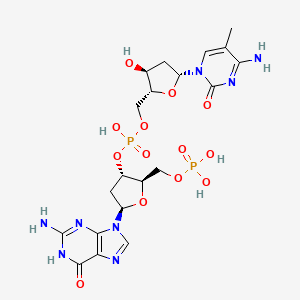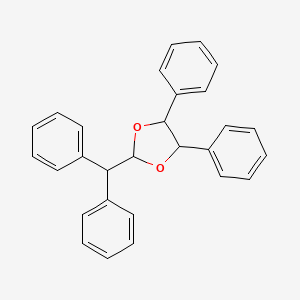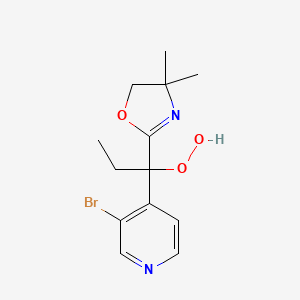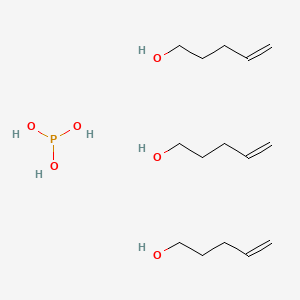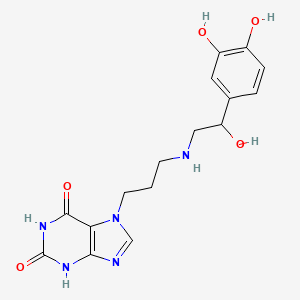
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is a synthetic compound that combines theophylline, a well-known bronchodilator, with a catecholamine structure. This compound is of interest due to its potential therapeutic applications, particularly in respiratory medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline typically involves the following steps:
Starting Materials: Theophylline and 3,4-dihydroxyphenylacetic acid.
Reaction: Theophylline is reacted with 3,4-dihydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced catechol functionality.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of catecholamines and theophylline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic agent for respiratory diseases due to its bronchodilatory properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through the following mechanisms:
Bronchodilation: Theophylline component relaxes bronchial smooth muscles by inhibiting phosphodiesterase, leading to increased cyclic AMP levels.
Catecholamine Activity: The catechol moiety interacts with adrenergic receptors, enhancing bronchodilatory effects and potentially providing anti-inflammatory benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Dopamine: A catecholamine neurotransmitter with various physiological roles, including vasodilation and modulation of neurotransmission.
Epinephrine: Another catecholamine with potent bronchodilatory and vasoconstrictive properties.
Uniqueness
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is unique due to its dual functionality, combining the bronchodilatory effects of theophylline with the adrenergic activity of catecholamines. This dual action may offer enhanced therapeutic benefits in respiratory medicine compared to using either component alone.
Eigenschaften
CAS-Nummer |
41760-38-7 |
|---|---|
Molekularformel |
C16H19N5O5 |
Molekulargewicht |
361.35 g/mol |
IUPAC-Name |
7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O5/c22-10-3-2-9(6-11(10)23)12(24)7-17-4-1-5-21-8-18-14-13(21)15(25)20-16(26)19-14/h2-3,6,8,12,17,22-24H,1,4-5,7H2,(H2,19,20,25,26) |
InChI-Schlüssel |
CQJHLGPXGGFKJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CNCCCN2C=NC3=C2C(=O)NC(=O)N3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


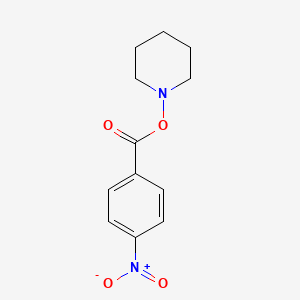
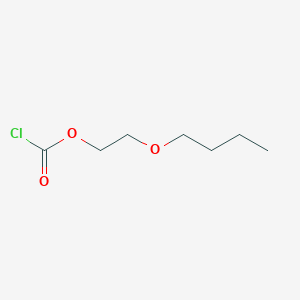
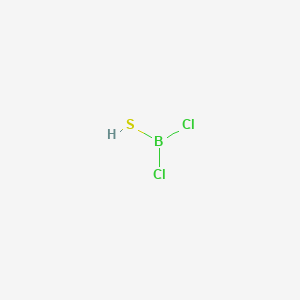

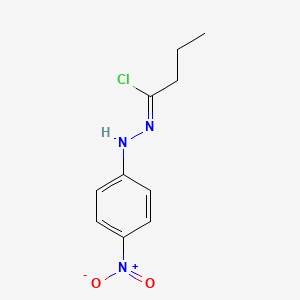
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
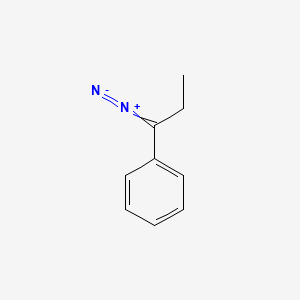
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

